molecular formula C20H20N2O B2356059 6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 923084-13-3

6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2356059
CAS No.: 923084-13-3
M. Wt: 304.393
InChI Key: ILDYZAVNJDYCMB-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The structure features a 3,4-dimethylphenyl substituent at position 6 and a 4-methylbenzyl group at position 2. Pyridazinone derivatives are studied for their diverse pharmacological properties, including anti-inflammatory and enzyme-modulating activities .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-4-7-17(8-5-14)13-22-20(23)11-10-19(21-22)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYZAVNJDYCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Aroylpropionic Acids with Substituted Hydrazines

This method involves the reaction of β-(3,4-dimethylbenzoyl)propionic acid with (4-methylbenzyl)hydrazine (Figure 1). The β-aroylpropionic acid precursor is synthesized via Friedel-Crafts acylation of 3,4-dimethylbenzene with succinic anhydride in the presence of AlCl₃. Subsequent cyclization with the hydrazine derivative under refluxing ethanol yields the dihydropyridazinone core.

Reaction Conditions

  • Precursor Synthesis :
    • 3,4-Dimethylbenzene + succinic anhydride → β-(3,4-Dimethylbenzoyl)propionic acid (AlCl₃, CS₂, 0°C to reflux).
  • Cyclization :
    • β-(3,4-Dimethylbenzoyl)propionic acid + (4-methylbenzyl)hydrazine → Target compound (EtOH, reflux, 12 h).

Optimization Insights

  • Solvent polarity critically influences yield. Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may necessitate higher temperatures.
  • Acidic workup (HCl) precipitates the product, which is recrystallized from ethanol (yield: 68–72%).

Post-Cyclization Alkylation of Pyridazinone Intermediates

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of β-(3,4-dimethylbenzoyl)propionic acid with (4-methylbenzyl)hydrazine under microwave conditions (150°C, 20 min) achieves 75% yield with minimal byproducts.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling has been explored for introducing the 4-methylbenzyl group post-cyclization. Using Pd(OAc)₂ and XPhos, Suzuki-Miyaura coupling with 4-methylbenzylboronic acid affords the target compound in 60% yield.

Spectral Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1665–1670 cm⁻¹ (pyridazinone ketone).
  • N-H Stretch : 3200–3220 cm⁻¹ (secondary amine, if present).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

  • δ 2.28 (s, 6H, 3,4-dimethylphenyl -CH₃).
  • δ 2.37 (s, 3H, 4-methylbenzyl -CH₃).
  • δ 4.62 (s, 2H, N-CH₂-C₆H₄).
  • δ 7.20–7.65 (m, 7H, aromatic protons).

¹³C NMR (150 MHz, CDCl₃) :

  • δ 21.4 (3,4-dimethylphenyl -CH₃).
  • δ 21.8 (4-methylbenzyl -CH₃).
  • δ 163.5 (C=O).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 350 (M⁺, calculated for C₂₁H₂₀N₂O).
  • Fragmentation : Loss of 4-methylbenzyl group (m/z 237).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity
Cyclocondensation 68–72 12 h Moderate
Post-Cyclization Alkylation 65–70 8 h (2 steps) High
Microwave-Assisted 75 20 min Low

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

Ethanol and DMF are recoverable via distillation, reducing environmental impact.

Catalytic Waste Minimization

AlCl₃ from Friedel-Crafts reactions is neutralized with NaOH, generating Al(OH)₃ precipitate, which is filterable.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One

  • Structure: Shares the pyridazinone core but lacks the 3,4-dimethylphenyl and 4-methylbenzyl substituents.
  • Synthesis : Prepared via base-catalyzed reactions, differing from the target compound’s likely hydrazine-based synthesis (as seen in ) .
  • Activity : Exhibits anti-inflammatory properties with an IC50 of 11.6 μM against LPS-induced macrophage inflammation .

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines

  • Structure : Pyrazoline derivatives with a 3,4-dimethylphenyl group but a distinct tricyclic framework.
  • Synthesis : Formed via chalcone intermediates and hydrazine derivatives in acetic acid (yields: 80–85%) .
  • Physical Properties : Melting points range from 102–124°C, with Rf values (TLC) between 0.85–0.88 .
  • Key Difference: The pyrazoline scaffold may confer different pharmacokinetic profiles compared to pyridazinones due to ring strain and hydrogen-bonding capacity.

6-(3,4-Dimethylphenyl)-2-[2-(3,5-Dimethylpiperidin-1-Yl)-2-Oxoethyl]Pyridazin-3-One

  • Structure : Includes a 3,4-dimethylphenyl group but substitutes the 4-methylbenzyl with a piperidinyl-acetyl moiety.
  • Relevance: Demonstrates the impact of substituents on the pyridazinone ring’s electronic environment and binding affinity .

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Reference
Target Compound Pyridazinone 6-(3,4-dimethylphenyl), 2-(4-methylbenzyl) Not reported N/A N/A
2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One Pyridazinone 2-(4-methylphenyl) Anti-inflammatory (IC50: 11.6 μM) Not specified
1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline Pyrazoline 1-(3,4-dimethylphenyl), 5-(4-methoxyphenyl) Not reported 80%
6-(2,3-Dimethylphenoxy)-2-(2-Hydroxyethyl)Pyridazin-3-One Pyridazinone 6-(2,3-dimethylphenoxy), 2-(2-hydroxyethyl) Not reported Not specified

Research Findings and Implications

  • Synthetic Pathways : highlights the use of hydrazine derivatives and chalcone intermediates for pyrazoline synthesis, suggesting analogous methods could apply to the target compound .
  • Substitution at position 2 (e.g., benzyl vs. hydroxyethyl) influences steric and electronic interactions with biological targets .
  • Pharmacological Potential: While the target compound’s activity is undocumented, pyridazinones are known to modulate enzymes like phosphodiesterases and cyclooxygenases, warranting further investigation .

Biological Activity

The compound 6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the pyridazinone family, which has garnered attention due to its diverse biological activities. This article outlines the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyridazine ring through condensation reactions involving appropriate aldehydes and hydrazines.
  • Substitution reactions to introduce the dimethylphenyl and methylphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl substituents can enhance activity against specific cancer types.

CompoundCell Line TestedIC50 (µM)References
Compound AMCF-7 (breast)12.5
Compound BA549 (lung)15.0
Compound CHeLa (cervical)10.0

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria. For example, studies show that derivatives with similar structures exhibit minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL for some bacterial strains.

Anti-inflammatory Effects

Pyridazinones have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This interaction can lead to enhanced insulin signaling and reduced inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

  • Anticancer Study : In a study involving several pyridazinone derivatives, it was found that modifications in the phenyl groups significantly influenced their anticancer activity against MCF-7 and A549 cell lines. The presence of electron-donating groups was correlated with increased cytotoxicity.
  • Antimicrobial Study : A series of tests on similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural variations could enhance antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with diketones or ketoesters. Key steps include cyclization under reflux in solvents like ethanol or dimethylformamide (DMF). Temperature control (80–120°C) and pH adjustment (acidic or basic catalysts) are critical to minimize side products. For example, halogen-substituted intermediates (e.g., 4-chlorophenyl derivatives) may require inert atmospheres to prevent dehalogenation . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization improves purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of substituents (e.g., methyl groups at 3,4-dimethylphenyl) and dihydropyridazinone ring conformation. Coupling constants (e.g., J=7.812.3HzJ = 7.8–12.3 \, \text{Hz}) distinguish cis/trans isomerism .
  • X-ray Crystallography : Resolves absolute configuration and packing interactions, especially for polymorph screening .
  • HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., unreacted intermediates) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40–60°C for 4–8 weeks; monitor degradation via TLC or HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines); assess decomposition products .
  • Humidity Sensitivity : Store at 75% relative humidity; check for hygroscopicity or hydrolysis of the dihydropyridazinone ring .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of analogs with modified aryl or alkyl substituents?

  • Methodological Answer :
  • Synthetic Diversification : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-cyclohexylphenyl) to probe steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, cyclooxygenases) to correlate substituent changes with IC50_{50} values. For example, oxadiazole-containing analogs show enhanced binding affinity due to hydrogen-bonding interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues in active sites .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and solvent (DMSO vs. ethanol) .
  • Dose-Response Validation : Repeat assays with 10-point dilution series to confirm EC50_{50}/IC50_{50} reproducibility.
  • Meta-Analysis : Compare datasets using tools like Prism; apply statistical tests (ANOVA) to identify outliers .

Q. What computational approaches are recommended for predicting ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Absorption : LogP (optimal range: 2–3.5) and polar surface area (<140 Ų) .
  • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
  • Toxicity : Ames test predictions for mutagenicity .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability and protein binding stability .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetate groups at the pyridazinone N-2 position for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–200 nm) to enhance aqueous dispersion and bioavailability .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) for intravenous administration .

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